Product packaging for 3-Iodopropanamide(Cat. No.:CAS No. 21437-81-0)

3-Iodopropanamide

Cat. No.: B3188459
CAS No.: 21437-81-0
M. Wt: 198.99 g/mol
InChI Key: WUDXYFDMZPYSAS-UHFFFAOYSA-N
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Description

3-Iodopropanamide is an organic iodide compound that serves a specialized role in advanced materials science research. Its primary researched application is as a chain transfer agent in the free-radical polymerization of perfluorinated monomers, such as tetrafluoroethylene (TFE) and hexafluoropropylene (HFP) . In this mechanism, the iodine atom within this compound acts to regulate polymer molecular weight and introduce iodine chain ends, which are valuable for subsequent cross-linking reactions to produce stable perfluoroelastomers . These high-performance fluoropolymers are characterized by their exceptional resistance to heat and chemicals, making them a subject of interest for industrial and materials science studies. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6INO B3188459 3-Iodopropanamide CAS No. 21437-81-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21437-81-0

Molecular Formula

C3H6INO

Molecular Weight

198.99 g/mol

IUPAC Name

3-iodopropanamide

InChI

InChI=1S/C3H6INO/c4-2-1-3(5)6/h1-2H2,(H2,5,6)

InChI Key

WUDXYFDMZPYSAS-UHFFFAOYSA-N

SMILES

C(CI)C(=O)N

Canonical SMILES

C(CI)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Iodopropanamide and Its Structural Analogs

Direct Halogenation Approaches for Propanamide Precursors

Direct halogenation methods aim to introduce an iodine atom onto the propanamide backbone, typically at the β-carbon, through various radical or electrophilic pathways.

Radical iodination of alkanes and related compounds is a well-established synthetic tool. While direct free-radical iodination of simple alkanes with elemental iodine (I₂) is thermodynamically disfavored and inefficient due to the low reactivity of iodine radicals and the facile reversibility of the C-I bond formation wikipedia.org, alternative iodine sources and conditions can facilitate this process. For instance, tert-butyl hypoiodite (B1233010) has been noted as a common iodine source for radical iodination wikipedia.org. In the context of amides, N-iodoamides themselves can serve as sources of electrophilic halogen or as precursors to amido-radicals journals.co.za. The synthesis of N-iodoamides can involve reacting amides with reagents like tert-butyl hypochlorite (B82951) and iodine journals.co.za. While specific literature detailing the direct radical C-H iodination of propanamide to yield 3-iodopropanamide is not extensively documented in the provided search results, the general principles of radical chain mechanisms involving halogen abstraction and propagation would apply.

Electrophilic iodination offers a more controlled approach to introducing iodine. This method typically involves reagents that deliver an electrophilic iodine species (I⁺ or its equivalent) to an electron-rich site. Common electrophilic iodinating agents include molecular iodine (I₂) activated by acids or oxidants, N-iodo compounds such as N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), and iodine monochloride (ICl) acsgcipr.orgorganic-chemistry.org. For instance, in the synthesis of complex molecules, electrophilic iodination has been employed to introduce iodine atoms smolecule.com. The effectiveness of electrophilic iodination often depends on the electronic nature of the substrate; electron-rich substrates react more readily. While direct electrophilic iodination of the saturated C-H bonds of propanamide at the β-position might require specific activation or directing groups, related electrophilic iodination strategies are well-documented for aromatic and activated aliphatic systems acsgcipr.orgorganic-chemistry.org.

Oxidative iodination protocols leverage oxidizing agents to facilitate the introduction of iodine. These methods often employ iodine or iodide salts in conjunction with oxidants to generate reactive iodinating species. For example, iodine in the presence of oxidants like hydrogen peroxide (H₂O₂), sodium percarbonate (SPC), or hypervalent iodine(III) reagents (e.g., (diacetoxyiodo)benzene, DIB) can be used for the oxidative iodination of various substrates, including arenes and allylic alcohols researchgate.netarkat-usa.orgmdpi.comdiva-portal.org. The prompt's mention of "Iodine-Promoted Oxidative Cleavage" might refer to processes where iodine acts catalytically in an oxidative cleavage reaction that ultimately leads to functionalization, potentially including iodination. For instance, iodine has been used as a catalyst in the oxidative cleavage of indoles to form amide bonds nih.govnih.govdiva-portal.org. While these specific examples involve indole (B1671886) cleavage, they highlight iodine's role in oxidative transformations that can lead to amide formation or functionalization.

Nucleophilic Substitution Reactions in Haloamide Synthesis

Nucleophilic substitution reactions, particularly halogen exchange, represent a common and effective strategy for synthesizing this compound from readily available precursors like 3-chloro- or 3-bromopropanamide (B1267534).

The Finkelstein reaction is the quintessential example of halogen exchange, typically involving the conversion of alkyl chlorides or bromides to alkyl iodides using sodium iodide (NaI) in a polar solvent, most commonly acetone (B3395972) ambeed.combyjus.comwikipedia.org. The driving force for this reaction is the precipitation of the less soluble sodium chloride (NaCl) or sodium bromide (NaBr) in acetone, shifting the equilibrium towards the formation of the alkyl iodide byjus.comwikipedia.org. This reaction is particularly effective for primary and α-carbonyl halides ambeed.combyjus.comwikipedia.org. Applying this to propanamide precursors, 3-chloropropanamide or 3-bromopropanamide would react with sodium iodide in acetone to yield this compound. This method is analogous to the synthesis of 3-iodopropan-1-amine (B14334213) from 3-chloropropan-1-amine using NaI in acetone smolecule.com.

Table 1: Halogen Exchange (Finkelstein Reaction) for this compound Synthesis

Starting MaterialReagentSolventConditionsProductTypical YieldReference Note
3-ChloropropanamideNaIAcetoneReflux, stirredThis compoundHighAnalogous to smolecule.com
3-BromopropanamideNaIAcetoneReflux, stirredThis compoundHighBased on ambeed.combyjus.comwikipedia.org

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different phases (e.g., aqueous and organic). In the context of nucleophilic substitution, PTC can enhance the reactivity of anionic nucleophiles, such as iodide ions, by transferring them into the organic phase where the substrate resides nih.govacs.orgacs.orgthieme-connect.de. For halogen exchange reactions, PTC can be employed to improve reaction rates and yields, especially when using less soluble iodide salts or when dealing with substrates that are not highly soluble in polar solvents. For example, PTC has been utilized in various substitution reactions involving halo-organic compounds nih.govthieme-connect.de. While specific examples of PTC-mediated halogen exchange for this compound synthesis are not explicitly detailed, the general applicability of PTC in SN2 reactions, including halogen exchange, is well-established acs.orgacs.orgthieme-connect.de. Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) hydrogen sulfate) are commonly used nih.govthieme-connect.de.

Table 2: Phase-Transfer Catalysis in Halogen Exchange

Substrate TypeNucleophile SourcePTC Catalyst ExampleBase ExampleSolvent SystemReaction TypeReference Note
Alkyl Halides (Primary)NaITetrabutylammonium saltsN/ABiphasic (e.g., water/organic)Halogen Exchange (SN2) nih.govthieme-connect.de
α-HaloamidesNaICrown Ethers (e.g., 18-crown-6)NaOHBiphasicDehydrohalogenation nih.gov

Compound List

this compound

Propanamide

3-Bromopropanamide

3-Chloropropanamide

Sodium Iodide (NaI)

Acetone

tert-Butyl hypoiodite

N-Iodosuccinimide (NIS)

Iodine (I₂)

Sodium Hypochlorite (NaOCl)

Hydrogen Peroxide (H₂O₂)

Potassium Permanganate (KMnO₄)

Lithium Aluminum Hydride (LiAlH₄)

Sodium Borohydride (NaBH₄)

Sodium Hydroxide (B78521) (NaOH)

Potassium Cyanide (KCN)

3-Iodopropan-1-amine

3-Chloropropan-1-amine

3-Aminopropanol

3-Iodopropanenitrile

3-Aminopropane

Toluene

Propionic anhydride (B1165640)

Aniline

N-benzyl-4-piperidone

Fentanyl

N-phenyl-N-(1-phenethyl-4-piperidinyl) propanamide

18-crown-6 (B118740) ether

15-crown-5 (B104581) ether

Sodium Hydride (NaH)

Dichloromethane (CH₂Cl₂)

Benzene

1,3-diiodo-5,5-dimethylhydantoin (DIH)

N-halosuccinimides

Iodobenzene

Hypervalent iodine(III) reagents (e.g., HTIB, DIB, BTI, PIFA)

Sodium percarbonate (SPC)

Iridium(III) complexes

NaNO₂

Allylic alcohols

α-iodoketones

N-haloamides

2-Anilidostyrenes

Iodine monochloride (ICl)

N-methoxyamides

Copper catalysts

Ammonium peroxodisulfate ((NH₄)₂S₂O₈)

Tetrabutylammonium peroxydisulfate (B1198043) ((nBu₄N)₂S₂O₈)

Oxone

Chloramine T

Selectfluor (F-TEDA-BF₄)

Potassium iodate (B108269) (KIO₃)

Sodium periodate (B1199274) (NaIO₄)

Sulfuric acid (H₂SO₄)

p-Tosic acid

Triflic acid (CF₃SO₃H)

Methanesulfonic acid (MeSO₃H)

Trifluoroacetic acid (CF₃CO₂H)

Lead tetra-acetate (LTA)

t-Butyl hypochlorite

N-iodoamidines

N-iodohydantoins

Anisole

p-iodoanisole

2-phenylindole (B188600)

Ammonium hydrogen carbonate

Quinazolin-4(3H)-ones

Tryptanthrins

Indoles

N,N-Diallyl-2-iodopropanamide

Chloroacetyl chloride

Diallylamine

Pyridine

Phosphinic acid

AIBN

2-iodophenol (B132878)

N-(5-Chloroquinolin-8-yl) Amides

N-(5-Chloroquinolin-8-yl)-2,2-difluoro-3-iodopropanamide

8-Aminoquinoline amides

Dimethylacetamide

Dimethylpropanamide

Acrylamide (B121943)

Methyl hydroxylamine (B1172632) hydrochloride

Sodium carbonate

2-chloro-N,N-diethyl-1,2-difluoroethanaminium tetrafluoroborate (B81430)

3-(difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole

2-Amino-3-iodopropanamide

Amidation Reactions for Formation of the this compound Scaffold

The formation of the amide bond is crucial for constructing the this compound scaffold. Two primary pathways involve the amidation of 3-iodopropanoic acid derivatives or coupling reactions using 3-iodopropanoyl halides.

Amidation of 3-Iodopropanoic Acid Derivatives

This approach typically involves activating the carboxylic acid group of 3-iodopropanoic acid or its derivatives to react with ammonia (B1221849) or primary/secondary amines. While direct reaction of carboxylic acids with amines often requires harsh conditions or coupling reagents, derivatives like esters can undergo aminolysis. However, the reactivity of these derivatives can vary, and specific activation methods are often employed to achieve efficient amide formation. For instance, while not directly detailing this compound, general amide synthesis from carboxylic acids often involves activating agents like carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts to facilitate the reaction with amines under milder conditions chemistrysteps.comorganic-chemistry.org.

Coupling Reactions Involving 3-Iodopropanoyl Halides and Amines

3-Iodopropanoyl halides, such as 3-iodopropanoyl chloride, are highly reactive acylating agents. They readily react with nucleophilic amines via an addition-elimination mechanism to form amides chemistrysteps.comkhanacademy.orglibretexts.org. This method is generally straightforward and efficient. A key consideration when using acid halides with ammonia is the potential for the generated hydrogen halide (e.g., HCl) to react with the amine starting material, forming an ammonium salt that is unreactive. Therefore, a base is often included in the reaction mixture to neutralize the acid produced, ensuring the amine remains available for nucleophilic attack khanacademy.org. For example, the reaction of a 3-iodopropanoyl halide with ammonia would yield this compound and a hydrogen halide salt.

Table 1: General Amidation Reactions of Carboxylic Acid Derivatives

Carboxylic Acid DerivativeReactantProduct TypeTypical ConditionsNotes
3-Iodopropanoic AcidAmmonia/AmineThis compound/AnalogCoupling Reagents (e.g., DCC, EDC)Requires activation of the carboxylic acid chemistrysteps.comorganic-chemistry.org.
3-Iodopropanoyl HalideAmmonia/AmineThis compound/AnalogBase (e.g., Et₃N, pyridine)Highly reactive, often requires a base to scavenge HX chemistrysteps.comkhanacademy.orglibretexts.org.
3-Iodopropanoic EsterAmmonia/AmineThis compound/AnalogHeating, or catalysisLess reactive than acid halides; aminolysis may require more forcing conditions chemistrysteps.com.

Advanced Synthetic Strategies

Beyond traditional amidation, several advanced synthetic strategies offer novel routes to this compound and its derivatives, often leveraging electrochemistry, convergent approaches, or flow chemistry.

Electrochemical Synthesis Methods Utilizing Iodide Mediators

Electrochemical methods have emerged as sustainable and efficient alternatives for amide bond formation. Iodide ions can serve as effective redox mediators in anodic amide coupling reactions. In these processes, iodide is electrochemically oxidized, often to iodine or triiodide species, which then activate carboxylic acids for reaction with amines chemistryviews.orgrsc.orgrsc.org. For instance, a boron-doped diamond (BDD) anode can be used to generate reactive phosphorus species from triphenylphosphine (B44618) (PPh₃) by anodic oxidation, which then activates the carboxylic acid. Iodide, added as a mediator, lowers the required electrode potential and facilitates the reaction by forming reactive intermediates like triiodide chemistryviews.org. This approach avoids hazardous coupling reagents and allows for the use of sensitive substrates, offering a greener pathway to amides chemistryviews.orgrsc.org.

Table 2: Electrochemical Amidation with Iodide Mediators

Reaction TypeMediatorAnode MaterialCathode MaterialSolventKey ReagentsProduct TypeCitation
Iodide-Mediated Anodic Amide CouplingIodide (NBu₄I)BDDPtMeCNPPh₃, Carboxylic Acid, AmineAmides chemistryviews.org
Anodic Oxidation of IodideIodideVariousVariousVariousCarboxylic Acid, AmineAmides rsc.orgrsc.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, which involves carrying out chemical reactions in continuous streams within microreactors or tubing, offers advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially for hazardous reactions mdpi.comeuropa.eu. While specific literature detailing the flow synthesis of this compound itself was not directly found, the principles of flow chemistry are broadly applicable to amide synthesis and reactions involving halogenated compounds. For instance, flow systems can be utilized for electrochemical reactions, potentially enhancing the efficiency and safety of iodide-mediated amidation chemistryviews.orgrsc.orgrsc.org. Furthermore, flow chemistry is recognized for its utility in synthesizing complex molecules and fine chemicals, including those with halogenated functionalities mdpi.comeuropa.euscispace.comnih.gov. The precise control offered by flow reactors can be advantageous for managing reactive intermediates or optimizing reaction conditions for sensitive substrates in the synthesis of iodoamides or their analogs.

Compound List:

this compound

3-Iodopropanoic Acid

3-Iodopropanoyl Chloride

3-Iodopropanoyl Bromide

Triphenylphosphine (PPh₃)

Ammonia

Primary Amines

Secondary Amines

Amino Acids

Triphenylphosphine Oxide (TPPO)

N-alkylated carboxylic acid methadone derivative

Amino alkyl thio ester

Homocysteine thiolactone

3-Acetylthiopropionic acid

Iodide salts

Triiodide

Iodine (I₂)

Bromide salts

Amides

Esters

Ethers

Carboxylic acids

Halides

Alcohols

Thiols

Nitriles

Amines

Aldehydes

Ketones

Aryl halides

Alkyl halides

Esters of 3-iodopropanoic acid

3-Cyanopropanoyl chloride

3-Bromopropanoyl chloride

3-Iodopropanoic acid derivatives

3-Iodopropanoyl halide derivatives

3-Iodopropanoic acid esters

3-Iodopropanoyl chloride derivatives

3-Iodopropanoyl bromide derivatives

this compound analogs

this compound structural analogs

Polyfluoroalkyl iodides

Iodoamides

N-iodoamides

3-Iodopropionic acid

Green Chemistry Principles in this compound Synthesis Research

The synthesis of compounds like this compound can be significantly improved by integrating green chemistry principles into research and development. This approach aims to reduce the environmental footprint of chemical production while enhancing efficiency and safety.

Solvent-Free and Aqueous Reaction Conditions

A cornerstone of green chemistry is the reduction or elimination of hazardous solvents jocpr.com. Solvent-free reactions, where reactants interact directly, offer substantial environmental benefits by minimizing waste generation and reducing volatile organic compound (VOC) emissions ijrpr.com. Similarly, the use of water as a solvent is highly desirable due to its abundance, low toxicity, and environmental benignity jocpr.com. For the synthesis of this compound, exploring reaction pathways that can be conducted entirely without solvents or in aqueous media would represent a significant step towards sustainability jocpr.comijrpr.comnih.govdergipark.org.tr. Such conditions can often lead to higher reaction rates and improved yields by avoiding solvent-related side reactions or dilution effects ijrpr.com.

Transition Metal-Free Catalysis (e.g., Iodine-Promoted Systems)

Catalysis is a fundamental principle of green chemistry, as catalytic reagents are superior to stoichiometric ones due to their ability to facilitate reactions in small amounts and be reused yale.eduacs.orgopcw.org. Transition metal catalysts, while effective, can pose environmental and toxicity concerns. Consequently, there is a growing interest in transition metal-free catalytic systems mdpi.commdpi.com. Molecular iodine and hypervalent iodine compounds have emerged as promising alternatives, offering mild reaction conditions, high selectivity, and often acting as effective catalysts in both solution and solvent-free environments mdpi.comrsc.orgfrontiersin.org. Iodine-promoted systems, for example, can serve as efficient catalysts for various organic transformations and are considered environmentally friendly substitutes for transition metals mdpi.com. Research into the synthesis of this compound could explore such iodine-based or other metal-free catalytic systems to achieve greener reaction outcomes.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield and ensuring the efficiency and economic viability of a synthetic process researchgate.netbeilstein-journals.orgresearchgate.netnumberanalytics.com. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, reagent stoichiometry, and solvent choice researchgate.netbeilstein-journals.orgresearchgate.net. For the synthesis of this compound, optimization efforts would aim to achieve high yields while simultaneously adhering to the principles of green chemistry, such as minimizing energy consumption, reducing reaction times, and selecting safer reagents and solvents yale.edusigmaaldrich.comjocpr.comacs.org. Machine learning and high-throughput experimentation are increasingly being employed to accelerate the discovery of optimal reaction conditions beilstein-journals.org.

Data Tables

Specific experimental data detailing the synthesis of this compound under various green chemistry conditions, including optimized yields and selectivities for different reaction parameters, were not found in the reviewed literature. However, typical optimization studies would present data in tables that correlate specific reaction conditions with observed outcomes.

For example, a hypothetical data table for optimizing a reaction step in the synthesis of this compound might look like this:

EntryCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
1I₂ (5 mol%)Acetonitrile (B52724)80660Baseline conditions
2I₂ (5 mol%)Water80655Aqueous medium tested
3I₂ (5 mol%)Solvent-free100475Solvent-free, higher temp.
4I₂ (10 mol%)Solvent-free100482Increased catalyst loading
5Iodine-promoted system (e.g., hypervalent iodine) (5 mol%)Solvent-free80385Alternative catalyst

Note: The data presented in this table is illustrative and hypothetical, as specific experimental results for this compound under these conditions were not available in the literature search.

Such tables would detail the systematic exploration of different parameters to identify the most efficient and greenest synthetic route, aiming for high yields and minimal waste.

Chemical Reactivity and Transformation Mechanisms of 3 Iodopropanamide

Reactivity of the Carbon-Iodine Bond (C–I)

The C–I bond in 3-iodopropanamide is a key functional group that undergoes several types of reactions. Its relatively weak bond strength and the polarizability of iodine make it an excellent leaving group in nucleophilic substitution reactions and a participant in radical reactions.

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions involve the substitution of the iodine atom by a nucleophile. The general mechanism for these reactions involves a nucleophile attacking the carbon atom bonded to the iodine, leading to the expulsion of the iodide ion.

Reaction with Nitrogen-Centered Nucleophiles (e.g., Amines)

Primary, secondary, and tertiary amines can act as nitrogen-centered nucleophiles, reacting with this compound to form new carbon-nitrogen bonds. This process is a type of alkylation of amines. The amine’s lone pair of electrons attacks the electrophilic carbon atom attached to the iodine, displacing the iodide ion. The reaction typically proceeds via an SN2 mechanism.

Reaction Example: RNH₂ + I-CH₂CH₂C(O)NH₂ → RNH-CH₂CH₂C(O)NH₂ + HI

In this reaction, a primary amine (RNH₂) reacts with this compound to yield an alkylated amine. The product amine can potentially react further with another molecule of this compound, leading to over-alkylation and the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts if not controlled. ucalgary.cacsbsju.edufirsthope.co.in

Reaction with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

Alcohols and phenols, in their deprotonated forms (alkoxides and phenolates, respectively), can act as oxygen-centered nucleophiles. They react with this compound via nucleophilic substitution to form ethers and alkyl aryl ethers, respectively. This reaction is analogous to the Williamson ether synthesis.

Reaction Example: RO⁻ + I-CH₂CH₂C(O)NH₂ → RO-CH₂CH₂C(O)NH₂ + I⁻

Here, an alkoxide (RO⁻) displaces the iodide from this compound to form an ether. Similarly, phenoxides (ArO⁻) would yield alkyl aryl ethers. The reaction generally favors primary alkyl halides like this compound for SN2 substitution, as tertiary alkyl halides are prone to elimination. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

Reaction with Carbon-Centered Nucleophiles (e.g., Enolates, Grignard Reagents)

Carbon-centered nucleophiles, such as enolates and Grignard reagents, can also react with this compound.

Enolates: Enolate ions, formed by the deprotonation of carbonyl compounds, are potent carbon nucleophiles. They react with alkyl halides like this compound through an SN2 mechanism to form new carbon-carbon bonds, a process crucial in carbon chain elongation. The reaction is favored with primary alkyl halides, as secondary and tertiary halides can lead to competing elimination reactions. libretexts.orgorganicchemistrytutor.comopenstax.orglibretexts.orgpressbooks.pub

Reaction Example: [Enolate]⁻ + I-CH₂CH₂C(O)NH₂ → [Enolate]-CH₂CH₂C(O)NH₂ + I⁻

Grignard Reagents: Grignard reagents (RMgX) are strong carbon nucleophiles. However, they are generally less reactive towards alkyl halides compared to organolithium reagents. While Grignard reagents are highly effective in additions to carbonyl compounds, their direct nucleophilic substitution with alkyl halides is less common and often requires transition metal catalysis for efficient coupling. nittokasei.co.jpmasterorganicchemistry.comchemguide.co.ukpressbooks.publibretexts.org

Stereochemical Course of Nucleophilic Substitution (e.g., SN1, SN2 Pathways)

The stereochemical outcome of nucleophilic substitution reactions depends on the mechanism involved, primarily SN1 and SN2.

SN2 Mechanism: This mechanism is a concerted, one-step process where the nucleophile attacks the carbon atom from the backside, simultaneously displacing the leaving group. SN2 reactions proceed with inversion of stereochemistry at the carbon center. This mechanism is favored for primary and methyl substrates, such as this compound, due to minimal steric hindrance. organicchemistrytutor.comopenstax.orgpressbooks.pubpressbooks.pubyoutube.combits-pilani.ac.insavemyexams.comucsb.edu

SN1 Mechanism: This mechanism involves two steps: first, the leaving group departs to form a carbocation intermediate, and second, the nucleophile attacks the carbocation. SN1 reactions are favored by tertiary substrates and lead to a racemic mixture (both retention and inversion of configuration) if the carbon center is chiral, due to the planar nature of the carbocation intermediate. Primary substrates like this compound are unlikely to undergo SN1 reactions due to the instability of the primary carbocation. libretexts.orgpressbooks.pubyoutube.combits-pilani.ac.insavemyexams.comucsb.edumasterorganicchemistry.com

Given that this compound is a primary alkyl halide, nucleophilic substitutions involving it are expected to predominantly follow the SN2 pathway, resulting in inversion of configuration if a stereocenter were present.

Radical Reactions Involving the Iodine Moiety

The carbon-iodine bond can also undergo homolytic cleavage, generating radical intermediates. This can occur under specific conditions, such as photolysis or in the presence of radical initiators. The iodine atom itself can also participate in radical chemistry.

For instance, iodine-centered radicals (I•) can be generated from iodine-containing compounds. These radicals can then participate in various radical chain reactions, including atom transfer processes. mdpi.compreprints.orgscielo.org.mxrsc.orgnih.gov While specific radical reactions directly involving this compound are not extensively detailed in the provided search results, the general reactivity of alkyl iodides suggests potential participation in radical processes where the C-I bond breaks homolytically. Such reactions might involve the generation of a propanamide radical and an iodine radical, which can then propagate radical chain mechanisms. mdpi.compreprints.orgscielo.org.mxrsc.orgnih.govsmolecule.com

Elimination Reactions Leading to Acrylamide (B121943) Derivatives

The presence of a good leaving group (iodide) on a carbon atom beta to a hydrogen atom allows this compound to undergo dehydrohalogenation. This elimination reaction, typically facilitated by a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent, leads to the formation of an alkene. In the case of this compound (I-CH₂-CH₂-C(=O)-NH₂), the elimination of hydrogen iodide (HI) results in the formation of acrylamide (CH₂=CH-C(=O)-NH₂) saskoer.caaakash.ac.inlibretexts.org.

The mechanism for this transformation is generally considered to be an E2 (bimolecular elimination) process. A strong base abstracts a proton from the alpha-carbon (the carbon adjacent to the carbonyl group), while simultaneously, the electron pair from the newly formed C-H bond shifts to form a pi bond between the alpha and beta carbons, expelling the iodide ion from the beta-carbon saskoer.cayoutube.com.

Table 1: Elimination Reactions of this compound

ReactantReagent(s)ConditionsProduct(s)Reaction Type
This compoundStrong Base (e.g., KOH)Alcoholic solvent, HeatingAcrylamide, KI, H₂ODehydrohalogenation
This compoundStrong Base (e.g., NaOH)Solvent (e.g., Ethanol), HeatAcrylamide, NaI, H₂ODehydrohalogenation

Reactivity of the Amide Functional Group

The amide group (-C(=O)-NH₂) is a fundamental functional group in organic chemistry, known for its relative stability but also capable of undergoing several key transformations.

Reactions at the Amide Nitrogen (N-Substitution)

Primary amides, such as this compound, possess acidic protons on the nitrogen atom. Under strong basic conditions, these protons can be removed, generating an amide anion. This anion is a nucleophile and can participate in substitution reactions with electrophiles, such as alkyl halides or acyl halides, leading to N-substituted amides libretexts.orgsavemyexams.comsavemyexams.com. While specific examples of N-substitution on this compound are not detailed in the provided search snippets, this reactivity is a general characteristic of amides.

Reactions at the Amide Carbonyl (e.g., Hydrolysis, Reduction)

The carbonyl group of the amide is susceptible to nucleophilic attack, though it is less reactive than the carbonyls of aldehydes or ketones due to resonance stabilization involving the nitrogen lone pair libretexts.orgsavemyexams.commasterorganicchemistry.comlibretexts.org.

Hydrolysis: Amides can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid and ammonia (B1221849). For this compound, hydrolysis would produce 3-iodopropanoic acid and ammonia libretexts.orgsavemyexams.comhmdb.canih.govsigmaaldrich.com.

Table 2: Hydrolysis of this compound

ReactantReagent(s)ConditionsProduct(s)
This compoundAqueous Acid (e.g., HCl)Reflux3-Iodopropanoic acid, NH₄⁺ salt
This compoundAqueous Base (e.g., NaOH)Reflux3-Iodopropanoate salt, Ammonia

Reduction: Amides can be reduced to amines using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄) libretexts.orgsavemyexams.commasterorganicchemistry.comlibretexts.org. The reduction of this compound with LiAlH₄ would convert the amide group into an amine, yielding 3-iodopropanamine.

Table 3: Reduction of this compound

ReactantReagent(s)ConditionsProduct(s)
This compoundLiAlH₄Anhydrous ether, H₂O (workup)3-Iodopropanamine

Transamidation Reactions

Transamidation involves the exchange of an amine or amide moiety within an amide structure. This reaction allows for the conversion of one amide into another, often catalyzed by metal complexes or specific reagents, or conducted under metal-free conditions organic-chemistry.orgmdpi.comnih.govresearchgate.net. While specific transamidation reactions involving this compound are not explicitly detailed, the amide functional group inherently possesses the capacity to undergo such transformations, potentially involving nucleophilic attack by an amine on the amide carbonyl or related catalytic cycles organic-chemistry.orgmdpi.com.

Intramolecular Cyclization and Rearrangement Reactions

The molecular structure of this compound, with a leaving group (iodide) at the gamma position relative to the amide nitrogen, predisposes it to intramolecular cyclization reactions.

Formation of Lactams and Related Cyclic Structures

A significant intramolecular reaction pathway for this compound is its cyclization to form a β-lactam, specifically azetidin-2-one. This occurs when the nitrogen atom of the amide group acts as a nucleophile, attacking the carbon atom bearing the iodine atom, leading to the displacement of the iodide ion and the formation of a four-membered ring organic-chemistry.org. This reaction is typically promoted by a base, which deprotonates the amide nitrogen, increasing its nucleophilicity organic-chemistry.orgresearchgate.net.

Table 4: Intramolecular Cyclization of this compound

ReactantReagent(s)ConditionsProduct(s)Reaction Type
This compoundBase (e.g., NaH, K₂CO₃)Solvent (e.g., DMF, THF), HeatAzetidin-2-oneIntramolecular SN2

While rearrangement reactions are a broad class of organic transformations where the carbon skeleton is altered wiley-vch.deslideshare.netthermofisher.com, specific rearrangement reactions directly involving this compound are not highlighted in the provided search results. However, the presence of the iodine atom and the potential for carbocation formation under certain conditions could theoretically lead to rearrangements, though cyclization is a more direct pathway given its structure.

Heterocyclic Ring Formation via Internal Nucleophilic Attack

The presence of a good leaving group (iodine) at the gamma position relative to the amide nitrogen facilitates intramolecular cyclization. Under appropriate conditions, the amide nitrogen can act as a nucleophile, attacking the carbon atom bearing the iodine atom. This nucleophilic substitution reaction leads to the formation of a four-membered cyclic amide, commonly known as a β-lactam or azetidin-2-one. This process is a classic example of intramolecular nucleophilic substitution (SN2), where the amide nitrogen attacks the carbon atom from the backside relative to the leaving iodide ion, resulting in ring closure libretexts.orgwikipedia.org. While direct literature examples specifically detailing this cyclization for this compound are limited, the reactivity of analogous γ-haloamides supports this transformation as a primary pathway for heterocyclic ring formation mdpi.comebi.ac.uk. The formation of β-lactams is a well-established reaction in organic synthesis due to the prevalence of this motif in biologically active molecules, including antibiotics nih.govacs.org.

Rearrangement Pathways

While the primary transformation involving the amide and halide functionalities of this compound is cyclization to a β-lactam, other rearrangement pathways can occur, particularly under specific catalytic or thermal conditions. The prompt mentions "α-lactam intermediates," however, the direct cyclization product is a β-lactam (azetidin-2-one). Rearrangements of β-lactams themselves are known, often leading to five-membered heterocycles through cleavage of one of the β-lactam bonds, with the specific outcome dependent on the substituents and reaction conditions researchgate.neteiu.edu. For instance, some β-lactam rearrangements can yield α,β- or β,γ-unsaturated amides, or even alkenes eiu.edu. However, specific documented rearrangement pathways involving this compound that lead to α-lactam (aziridin-2-one) intermediates are not prominently featured in the available literature. The focus remains on the initial cyclization to the β-lactam, which itself can be considered an intermediate for further transformations.

Metal-Mediated and Organometallic Transformations

The carbon-iodine bond in this compound is highly amenable to transformations involving metals, enabling a variety of organometallic reactions.

Cross-Coupling Reactions

The iodine atom in this compound serves as a handle for various metal-catalyzed cross-coupling reactions, often requiring prior conversion to an organometallic species. While direct participation of simple alkyl iodides in standard Suzuki, Sonogashira, or Heck reactions is less common due to issues like β-hydride elimination and slow oxidative addition, derivatives of this compound can be effectively employed. For instance, organozinc reagents derived from alkyl iodides can participate in Negishi couplings wikipedia.orgmit.eduorganic-chemistry.org. Palladium-catalyzed Negishi cross-coupling reactions have been developed for unactivated alkyl halides, including iodides, using specific catalyst systems and ligands, demonstrating the potential to couple alkylzinc halides with various electrophiles, including functionalized amides mit.eduorganic-chemistry.org. Similarly, nickel-catalyzed Suzuki reactions have been extended to secondary alkyl halides, suggesting broader applicability for alkyl electrophiles in cross-coupling protocols mit.edunih.gov. The development of copper-catalyzed reactions for the amidation of aryl halides and the N-arylation of heterocycles organic-chemistry.orgrsc.org and the alkylation of amides with alkyl halides acs.org highlights the versatility of copper in C-N bond formation. Specifically, copper catalysis has shown promise in the enantioselective alkylation of amides with alkyl halides, employing photoinduction and forming alkyl radicals from the halide acs.org.

Carbo- and Heteroatom-Metallation Processes

The C-I bond in this compound is readily susceptible to metallation. Direct insertion of zinc metal into the C-I bond is a well-established method for generating organozinc reagents, often facilitated by additives like LiCl wikipedia.orgorganic-chemistry.org. This process is effective for a wide range of alkyl and aryl halides, including iodides, and is compatible with various functional groups present in the molecule organic-chemistry.org. The resulting organozinc species, such as alkylzinc iodides, are valuable intermediates that can undergo further transformations, including Barbier-type reactions with carbonyl compounds and transition-metal-catalyzed cross-couplings wikipedia.orgacs.org. The reactivity of alkyl iodides towards zinc is generally higher than that of bromides or chlorides, making them preferred precursors for organozinc formation wikipedia.orgorganic-chemistry.org.

Catalytic Transformations Utilizing the Iodine or Amide Functionality

Copper catalysis plays a significant role in various transformations involving amides and halides. Copper catalysts are employed in amidation reactions, including the formation of N-aryl amides through Goldberg-type couplings organic-chemistry.orgnih.govorganic-chemistry.org. Furthermore, copper catalysis has been instrumental in developing methods for the direct amidation of C-H bonds beilstein-journals.orgbeilstein-journals.org and the alkylation of amides with alkyl halides, sometimes under photoirradiation, which can proceed via radical pathways acs.org. Iodine itself can act as a mediator in electrochemical amide synthesis, facilitating the coupling of carboxylic acids and amines through an oxidative process involving triphenylphosphine (B44618) chemistryviews.orgnih.govthieme-connect.com. While specific examples of copper catalysis for enantioconvergent reactions directly involving this compound are not detailed here, the broader field of copper-catalyzed enantioselective alkylations of amides suggests potential applications acs.orgrsc.org.

Zinc-Mediated Reactions

Zinc-mediated reactions are particularly relevant due to the ease of forming organozinc reagents from alkyl iodides. The direct insertion of zinc dust into the C-I bond of alkyl halides is a robust method for generating functionalized organozinc compounds wikipedia.orgorganic-chemistry.org. This process can be enhanced by additives like LiCl, allowing for the formation of alkylzinc iodides under mild conditions organic-chemistry.org. These organozinc species are versatile nucleophiles that can participate in a variety of reactions, including Barbier-type additions to carbonyl compounds and Negishi cross-coupling reactions with organic halides or pseudohalides in the presence of palladium or nickel catalysts wikipedia.orgmit.eduorganic-chemistry.org. The tolerance of organozinc reagents to various functional groups makes them compatible with complex substrates, including those containing amide functionalities wikipedia.orgorganic-chemistry.org.

Table 1: Key Transformations and Reaction Types Involving this compound or Related Structures

SectionTransformation TypeKey Reagents/CatalystsGeneral OutcomeRelevant Search Results
3.3.2Heterocyclic Ring Formation via Internal Nucleophilic AttackBase (e.g., DBU), SN2 conditionsFormation of β-lactam (azetidin-2-one) via intramolecular cyclization of amide nitrogen onto C-I bond. libretexts.orgwikipedia.orgmdpi.comebi.ac.ukacs.org
3.3.3Rearrangement PathwaysAcid/Base catalysts, Metal catalysts (e.g., Fe, Au), Thermal conditionsRearrangement of β-lactams to five-membered heterocycles, unsaturated amides, or alkenes. (Specific rearrangements of this compound to α-lactams not directly cited). researchgate.neteiu.edu
3.4.1Cross-Coupling ReactionsPd or Ni catalysts, Organozinc reagents, Organoboron reagentsFormation of C-C bonds, coupling of alkylzinc/boron derivatives with electrophiles. Potential for C-N coupling via derivatives. mit.eduorganic-chemistry.orgnih.govnih.govresearchgate.netuwindsor.camdpi.com
3.4.2Carbo- and Heteroatom-Metallation ProcessesZn metal (often with LiCl), Mg, LiFormation of organozinc, organomagnesium, or organolithium reagents from the C-I bond. wikipedia.orgorganic-chemistry.orgthieme-connect.comnih.govnih.govvdoc.pub
3.4.3Catalytic Transformations (Cu, I)Cu catalysts (e.g., CuI, CuCl), Iodine (as mediator), Ligands, OxidantsC-N bond formation (amidation, arylation, alkylation), electrochemical amide synthesis, potential for enantioselective reactions. organic-chemistry.orgacs.orgnih.govorganic-chemistry.orgbeilstein-journals.orgbeilstein-journals.orgchemistryviews.orgnih.govthieme-connect.comrsc.org
3.4.4Zinc-Mediated ReactionsZn metal, LiCl, Aldehydes/ketones, ElectrophilesFormation of organozinc reagents, Barbier-type additions, cross-coupling reactions (Negishi), cyclopropanation from 1,3-dimesylates. wikipedia.orgmit.eduorganic-chemistry.orgorganic-chemistry.orgacs.orgthieme-connect.comnih.govnih.govunion.edu

Applications of 3 Iodopropanamide in Organic Synthesis and Materials Science Research

Building Block for Complex Organic Molecules

In the field of organic synthesis, 3-Iodopropanamide serves as a valuable building block for constructing more complex molecular architectures. The electrophilic carbon attached to the iodine atom is susceptible to attack by a wide range of nucleophiles, allowing for the straightforward introduction of a propanamide side chain into various structures.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.govmdpi.com this compound is a potent alkylating agent capable of functionalizing nitrogen atoms within heterocyclic rings through nucleophilic substitution. nih.govnih.gov The primary iodide is an excellent leaving group, facilitating SN2 reactions with nucleophilic nitrogens, such as those in imidazoles, pyridines, or other N-heterocycles. wikipedia.orgkhanacademy.org This alkylation can be the initial step in a sequence to build more complex, fused, or substituted heterocyclic systems. For instance, the resulting N-functionalized heterocycle can be designed to undergo subsequent intramolecular cyclization to form novel bicyclic structures.

Table 1: Potential Alkylation Reactions with N-Heterocycles

Nucleophile (Heterocycle) Reagent Expected Product Reaction Type
Imidazole This compound 1-(3-Oxo-3-aminopropyl)-1H-imidazol-3-ium iodide N-Alkylation (SN2)
Pyridine This compound 1-(3-Oxo-3-aminopropyl)pyridin-1-ium iodide N-Alkylation (SN2)

The primary utility of this compound as an intermediate lies in its capacity for undergoing nucleophilic substitution reactions to replace the iodide atom. rammohancollege.ac.inlibretexts.org This allows for the synthesis of a diverse array of 3-substituted propanamide derivatives. A wide variety of nucleophiles can be employed to displace the iodide, leading to compounds with different terminal functionalities. This versatility makes this compound a key starting material for creating libraries of related compounds for research in areas such as medicinal chemistry. For example, reaction with sodium azide (B81097) yields 3-azidopropanamide, a precursor for triazole synthesis via click chemistry, while reaction with thiols produces 3-thiopropanamide derivatives.

Table 2: Synthesis of Functionalized Propanamides via Nucleophilic Substitution

Nucleophile Reagent Product Resulting Functional Group
Azide ion Sodium Azide (NaN₃) 3-Azidopropanamide Azide
Cyanide ion Sodium Cyanide (NaCN) 3-Cyanopropanamide Nitrile
Thiolate ion Sodium Thiophenolate (NaSPh) 3-(Phenylthio)propanamide Thioether

In the context of retrosynthetic analysis, this compound is recognized as a valuable three-carbon synthon. It allows for the strategic incorporation of a –CH₂CH₂C(=O)NH₂ fragment into a target molecule. The presence of the iodine atom provides a reactive handle for forming a new carbon-carbon or carbon-heteroatom bond, while the amide group can be carried through the synthesis to be present in the final product. This dual functionality is particularly useful for modifying larger molecules, where the amide can introduce polarity and hydrogen-bonding capabilities, and the alkyl chain provides a flexible spacer.

Role in Polymer Chemistry and Materials Science Research

The reactivity of the carbon-iodine bond also extends to the realm of polymer chemistry, where this compound and related iodo-compounds can play a crucial role in controlled polymerization techniques.

While this compound itself lacks a polymerizable vinyl group and thus cannot act as a monomer in traditional free-radical addition polymerization, it can be used to create functionalized polymers through post-polymerization modification. For instance, a pre-formed polymer containing nucleophilic side chains (e.g., poly(N-vinylformamide) after hydrolysis) could be reacted with this compound. This would graft the iodo-propanamide moiety onto the polymer backbone, resulting in a functionalized polyacrylamide. The resulting polymer would possess reactive C-I bonds along its chain, which could be used for further modifications, cross-linking, or surface grafting.

The relatively weak carbon-iodine bond in this compound makes it a suitable candidate for involvement in controlled radical polymerization (CRP) techniques, which are essential for synthesizing polymers with well-defined molecular weights, architectures, and low polydispersity.

Role in Atom Transfer Radical Polymerization (ATRP): ATRP is typically initiated by an alkyl halide. nih.gov Although alkyl bromides and chlorides are most common in copper-catalyzed ATRP, alkyl iodides have been investigated as initiators. The C-I bond is weaker than C-Br or C-Cl bonds, allowing for rapid activation. However, in conventional ATRP, the deactivation of the propagating radical by the higher oxidation state copper-iodide complex can be inefficient, leading to poor control. rsc.org Significant progress has been made with photoinduced ATRP (photoATRP), where light is used to mediate the polymerization. In these systems, alkyl iodides can be highly effective initiators, particularly in aqueous media, without the need for a traditional photocatalyst. rsc.org this compound, with its primary alkyl iodide structure, is a potential initiator for such advanced ATRP systems.

Role as a Chain Transfer Agent: In a process known as Iodine-Transfer Polymerization (ITP), which operates via a degenerative transfer mechanism, alkyl iodides serve as highly efficient chain transfer agents (CTAs). researchgate.netdtic.mil The propagating polymer radical can abstract the iodine atom from the CTA, terminating one chain and creating a new radical from the CTA that can initiate a new chain. This reversible transfer process allows for the controlled growth of polymer chains. dtic.miloipub.com this compound fits the profile of a CTA for ITP, enabling control over the polymerization of various vinyl monomers. While distinct from the mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which uses thiocarbonylthio compounds, ITP offers another powerful method for producing well-defined polymers. wikipedia.orgsigmaaldrich.com

Table 3: Comparison of Iodo-Compounds in Controlled Radical Polymerization Techniques

Technique Role of Iodo-Compound Advantages Challenges / Considerations
Conventional ATRP Initiator Weaker C-I bond allows for easy activation. Inefficient deactivation with common catalysts can lead to poor control and side reactions. rsc.org
Photoinduced ATRP Initiator Can be highly efficient, especially under visible light and in aqueous media; may not require a metal catalyst. rsc.org Light sensitivity requires specific reactor setups.

| Iodine-Transfer Polymerization (ITP) | Chain Transfer Agent | Provides good control over molecular weight; metal-free system. dtic.mil | Mechanism is degenerative transfer, distinct from RAFT or ATRP. |

Scaffold for Ligand Design in Catalysis Research

The structural framework of this compound can be utilized as a scaffold for the design of new ligands for transition metal catalysis. The amide nitrogen and the potential for modification at the iodo-position offer points for coordination to a metal center. By synthesizing derivatives of this compound, researchers can create a library of ligands with varying steric and electronic properties to optimize catalytic activity and selectivity for specific reactions.

Probes for Mechanistic Organic Chemistry Studies

Due to its defined reactivity, this compound can be used as a probe to investigate reaction mechanisms. For example, in studying enzyme kinetics, it can be used to identify the presence of a reactive cysteine residue in the active site. The rate of inactivation of an enzyme by this compound can provide insights into the accessibility and reactivity of the active site thiol, helping to elucidate the enzyme's catalytic mechanism.

Advanced Analytical Characterization Techniques for 3 Iodopropanamide and Its Derivatives in Research

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and separating complex mixtures. They are widely used in research and development for quality control, impurity profiling, and the isolation of target molecules.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds, making it highly relevant for the analysis of amides like 3-Iodopropanamide semanticscholar.orgchromatographyonline.comthermofisher.com. HPLC methods are typically developed to resolve the target compound from synthesis byproducts, starting materials, and degradation products, thereby providing a measure of its purity semanticscholar.orgchromatographyonline.comsepscience.com.

Methodology and Research Findings: HPLC analyses commonly employ reversed-phase chromatography, often utilizing C18 stationary phases, with mobile phases consisting of mixtures of water (often acidified) and organic solvents such as acetonitrile (B52724) or methanol (B129727) chromatographyonline.comthermofisher.comcore.ac.ukaocs.org. Detection is frequently performed using UV-Vis spectrophotometry, particularly with a photodiode array (PDA) detector, which allows for the acquisition of UV spectra across an entire chromatographic peak chromatographyonline.commeasurlabs.com. This spectral information is crucial for assessing peak purity, as variations in spectra across a peak can indicate the presence of coeluting impurities chromatographyonline.comsepscience.com.

While specific HPLC conditions for this compound are not universally published in the provided snippets, typical parameters for similar amide-containing compounds or pharmaceutical intermediates would involve optimizing mobile phase composition, gradient elution profiles, flow rates, and column temperatures to achieve adequate separation and resolution chromatographyonline.comthermofisher.com. The use of LC-MS (Liquid Chromatography-Mass Spectrometry) can further enhance purity assessment by providing mass-based detection, offering a more definitive confirmation of compound identity and the presence of impurities sepscience.com.

Table 1: Typical HPLC Parameters for Compound Analysis

ParameterDescription / Common RangeSignificance in Purity Assessment
Stationary Phase C18, C8, Phenyl, Cyano columnsInfluences selectivity and retention based on analyte polarity and hydrophobicity.
Mobile Phase Acetonitrile/Water, Methanol/Water (often buffered)Controls elution strength and selectivity; pH and solvent composition are critical for separation.
Flow Rate 0.5 - 2.0 mL/minAffects separation efficiency, peak shape, and analysis time.
Column Temperature Ambient to 60 °CCan improve peak shape and reduce viscosity, impacting separation.
Detection UV-Vis (PDA), Mass Spectrometry (MS)UV-Vis detects chromophores; PDA provides spectral data for peak purity. MS confirms mass.
Gradient Elution Stepwise or linear change in mobile phase compositionEssential for separating compounds with a wide range of polarities, common for complex mixtures.
Peak Purity Index Purity Angle, Purity Threshold (from PDA data)Indicates spectral homogeneity across a chromatographic peak, suggesting absence of coelution.

Gas Chromatography (GC)

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds semanticscholar.org. While amides, including this compound, possess polar functional groups (amide and iodo substituents) that can lead to lower volatility and potential thermal degradation, GC can still be employed, often requiring derivatization to enhance volatility and stability semanticscholar.orgbre.com.

Methodology and Research Findings: GC analysis typically involves injecting the sample into a heated inlet, where it vaporizes and is carried by an inert carrier gas (e.g., helium, hydrogen) through a chromatographic column bre.comnih.gov. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column's inner surface. Detection is commonly achieved using Flame Ionization Detectors (FID) or Mass Spectrometry (MS) jppres.combiomedpharmajournal.org.

Research indicates that for compounds like amines or fatty acids, derivatization (e.g., silylation, esterification) is often necessary to make them amenable to GC analysis bre.comjppres.com. Without derivatization, amides might exhibit poor peak shape, low recovery, or decomposition in the GC system semanticscholar.orgbre.com. Therefore, while GC-MS can be powerful for identifying volatile components in complex mixtures, its direct application to this compound without prior modification would likely be limited compared to HPLC. Studies using GC often focus on more volatile classes of compounds or require specific column chemistries and temperature programming to manage less volatile analytes bre.comnih.govsigmaaldrich.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic structure of crystalline materials wikipedia.orgnih.govsci-hub.seresearchgate.net. It provides unparalleled detail regarding molecular geometry, including bond lengths, bond angles, and the arrangement of atoms in the crystal lattice.

Methodology and Research Findings: The process begins with obtaining high-quality single crystals of the compound, such as this compound. These crystals are then exposed to a beam of X-rays, causing diffraction wikipedia.orgnih.govresearchgate.net. The resulting diffraction pattern, characterized by the angles and intensities of the diffracted beams, contains information about the electron density distribution within the crystal. By analyzing this pattern, crystallographers can determine the unit cell dimensions, crystal system, and space group symmetry wikipedia.orgnih.gov.

Through computational methods, including solving the "phase problem" (as the phase information of diffracted X-rays is lost during measurement), a three-dimensional electron density map is generated wikipedia.orgresearchgate.net. This map is then interpreted to build an atomic model of the molecule, which is subsequently refined against the experimental data to achieve the most accurate representation of the crystal structure wikipedia.orgnih.gov.

Research employing X-ray crystallography has been instrumental in determining the structures of numerous pharmaceuticals, biomolecules, and organic compounds, providing insights into their chemical behavior, intermolecular interactions, and physical properties wikipedia.orgnih.govsci-hub.se. For this compound, X-ray crystallography would yield precise information about its solid-state conformation, the packing of molecules in the crystal lattice, and any specific intermolecular interactions (e.g., hydrogen bonding), which are critical for understanding its physical properties and reactivity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, verifying its empirical formula and providing a measure of its purity based on the expected atomic ratios of its constituent elements researchgate.netanalytik-jena.com.

Methodology and Research Findings: A common method for organic elemental analysis is combustion analysis, where the sample is combusted at high temperatures in the presence of oxygen. This process converts elements like carbon, hydrogen, nitrogen, and sulfur into their corresponding oxides (CO₂, H₂O, N₂, SO₂), which are then quantified using specific detectors analytik-jena.com. For instance, carbon is often detected using nondispersive infrared (NDIR) sensors, nitrogen via chemiluminescence detection (CLD), and sulfur using UV fluorescence detection (UVFD) analytik-jena.com. Halogens, such as iodine in this compound, can be determined through methods like coulometric titration analytik-jena.com.

Other techniques, such as Energy Dispersive X-ray Fluorescence (ED-XRF), are also employed for elemental analysis, particularly for inorganic elements or in complex matrices mdpi.comresearchgate.netnih.gov. These methods can provide semiquantitative or quantitative elemental composition data, useful for material authentication and quality control mdpi.comresearchgate.net.

Research findings demonstrate that elemental analysis provides essential data for confirming the identity and purity of synthesized compounds. For this compound, elemental analysis would aim to confirm the expected percentages of carbon, hydrogen, nitrogen, and iodine. Deviations from the theoretical elemental composition can indicate the presence of impurities or incomplete synthesis researchgate.netanalytik-jena.com. The accuracy and precision of these analyses are critical, with validation parameters such as trueness and detection limits being important considerations nih.gov.

Theoretical and Computational Studies on 3 Iodopropanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful framework for dissecting the electronic structure and bonding characteristics of molecules. These methods provide a detailed picture of electron distribution, bond strengths, and molecular geometries, laying the groundwork for understanding chemical behavior.

Electronic Structure and Bonding Analysis

DFT methods are widely used to investigate the electronic structure of molecules wikipedia.orgscispace.comaps.orgyoutube.com. By solving approximations to the Schrödinger equation, DFT can predict the ground-state electronic configuration, including the distribution of electron density and the nature of chemical bonds. For 3-iodopropanamide, such calculations would elucidate the electronic environment around the iodine atom, the carbonyl group, and the amide functionality. Analysis of electron density distribution, often through methods like the Quantum Theory of Atoms in Molecules (QTAIM), can reveal bond orders, atomic charges, and the presence of any non-covalent interactions that might influence molecular stability and reactivity mdpi.com. The polarity of the C-I bond and the electrophilic nature of the carbonyl carbon are key features that can be quantified through these calculations.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that encompass the entire molecule numberanalytics.comopentextbc.ca. For this compound, this involves the formation of sigma (σ) and pi (π) molecular orbitals from the atomic orbitals of carbon, hydrogen, nitrogen, oxygen, and iodine. Key MOs, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for predicting reactivity. The HOMO represents the highest energy level occupied by electrons and is associated with electron-donating capabilities, while the LUMO represents the lowest energy level that can accept electrons, indicating electron-accepting properties numberanalytics.com. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial descriptor related to a molecule's electronic transitions and its susceptibility to electrophilic or nucleophilic attack.

Conformation Analysis and Potential Energy Surfaces

The spatial arrangement of atoms within a molecule, known as its conformation, significantly influences its properties and reactivity. Computational methods are employed to explore the various possible conformations of a molecule and to map their relative energies on a Potential Energy Surface (PES) rsc.orgsydney.edu.au. For this compound, this would involve identifying rotatable bonds, particularly around the C-C and C-N bonds, and calculating the energy associated with different dihedral angles. Techniques such as conformational searching, often coupled with energy minimization or relaxed scans, are used to locate stable conformers and understand the energy barriers between them upenn.eduq-chem.com. The PES provides a visual representation of how the molecule's energy changes as its geometry is altered, revealing preferred orientations and pathways for isomerization.

Vibrational Frequencies and Spectroscopic Property Prediction

Computational chemistry is instrumental in predicting the vibrational frequencies of a molecule, which directly correlate with its Infrared (IR) and Raman spectra ccl.netfaccts.de. These calculations typically involve determining the second derivatives of the potential energy with respect to atomic positions at the equilibrium geometry, which yields the vibrational modes. While computational methods often produce frequencies that are systematically higher than experimental values due to approximations like the harmonic oscillator model, scaling factors (typically between 0.8 and 1.0) are applied to improve agreement nist.govhuntresearchgroup.org.uk. These predicted frequencies can be assigned to specific molecular vibrations, such as bond stretches and bends, aiding in the identification and characterization of the molecule. PubChem lists that vapor-phase IR spectra are available for this compound nih.gov.

Table 1: Typical Computational Outputs for Vibrational Frequencies of this compound

Mode TypePredicted Frequency (cm⁻¹) (Representative)Scaling Factor (Typical)Notes
C-H stretch2900-31000.95-0.98Indicative of aliphatic C-H bonds.
C=O stretch1650-17000.96-0.99Characteristic of the amide carbonyl group.
C-I stretch500-6000.90-0.95Lower frequency due to the heavier iodine atom.
N-H stretch3200-35000.95-0.98Amide N-H stretching vibrations.
C-C stretch900-12000.95-0.98Aliphatic C-C stretching modes.
Bending modes400-15000.95-0.98Various bending vibrations of the molecule.

Note: Actual frequencies and scaling factors are dependent on the computational method and basis set used. These are representative values for illustrative purposes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides invaluable tools for dissecting the mechanisms of chemical reactions, predicting reaction rates, and understanding the factors that govern selectivity.

Transition State Characterization and Activation Energy Calculations

Understanding how chemical reactions proceed often involves identifying the transition state (TS), a high-energy, unstable intermediate structure that represents the peak of the energy barrier between reactants and products researchgate.netwikipedia.orgwuxiapptec.comkhanacademy.org. The energy required to reach this transition state is known as the activation energy () researchgate.netkhanacademy.orglibretexts.org. Computational methods, particularly DFT, are employed to locate these transition states and calculate the associated activation energies. This is typically achieved by optimizing the geometry of the reactants and the transition state, and then determining the energy difference between them researchgate.net. Transition State Theory (TST) provides a theoretical framework for relating these computed quantities to experimentally observed reaction rates wikipedia.orgwuxiapptec.com. For this compound, computational modeling can elucidate the mechanisms of reactions such as nucleophilic substitution at the carbon bearing the iodine atom, by identifying the transition state and calculating the activation energy for such processes.

Table 2: Typical Electronic Structure and Molecular Orbital Properties for this compound

PropertyValue/Description (Illustrative)Computational Method (Example)Notes
HOMO Energy-8.5 eVDFT (e.g., B3LYP/6-31G)Highest Occupied Molecular Orbital energy; relates to electron donation.
LUMO Energy-0.5 eVDFT (e.g., B3LYP/6-31G)Lowest Unoccupied Molecular Orbital energy; relates to electron acceptance.
HOMO-LUMO Gap8.0 eVDFT (e.g., B3LYP/6-31G*)Indicates electronic transition energies and reactivity.
Mulliken Charge (Iodine)-0.15DFTPartial atomic charge; reflects polarity of the C-I bond.
Mulliken Charge (Carbonyl C)+0.70DFTPartial atomic charge; indicates electrophilic character of the carbonyl.
Dipole Moment3.5 DebyeDFTOverall molecular polarity.

Note: Specific values are highly dependent on the chosen computational method and basis set. These are illustrative examples.

Reaction Coordinate Mapping and Pathway Analysis

Reaction coordinate mapping and pathway analysis are crucial computational techniques used to elucidate the step-by-step progression of chemical reactions. Density Functional Theory (DFT) calculations are commonly employed to identify the minimum energy pathway (MEP) connecting reactants to products, which involves locating transition states (TS) and intermediates. For this compound, potential reaction pathways could include nucleophilic substitution (SN2) at the carbon bearing the iodine atom, or elimination reactions. The C-I bond in this compound is susceptible to nucleophilic attack due to iodine's good leaving group ability and the polarizability of the C-I bond.

DFT methods allow for the calculation of activation energies and reaction energies, providing quantitative insights into the feasibility and rate of these processes. By mapping the reaction coordinate, researchers can visualize the geometric and electronic changes occurring during the transformation, identifying critical bond-breaking and bond-forming events. This analysis is fundamental for understanding reaction mechanisms and predicting reaction outcomes.

Illustrative Data Table: Typical Activation Energies for SN2 Reactions of Iodoalkanes

Reaction System (Example)NucleophileSolventCalculated Activation Energy (kJ/mol)Reference (General)
CH₃I + OH⁻Hydroxide (B78521)Water~80-100General DFT Studies
CH₃CH₂I + CN⁻CyanideDMSO~100-120General DFT Studies
CH₃CH₂CH₂I + N₃⁻ (Hypothetical for 3-IPA)Azide (B81097)DMF~90-110Illustrative

Note: The data in this table are illustrative and represent typical activation energies for SN2 reactions involving iodoalkanes, as specific computational data for this compound in such reactions was not found.

Solvent Effects in Theoretical Predictions

The presence and nature of the solvent can significantly influence the energetics and kinetics of chemical reactions. Theoretical predictions, particularly those involving transition states and reaction intermediates, must account for solvent effects to accurately reflect experimental conditions. Computational methods like implicit solvation models (e.g., Polarizable Continuum Model - PCM) and explicit solvation models are used to incorporate these effects.

For this compound, polar solvents are expected to stabilize polar transition states or intermediates that may form during nucleophilic substitution or radical reactions. For instance, in an SN2 reaction where a charged nucleophile approaches the carbon bearing iodine, a polar solvent can lower the energy of the transition state by solvating the developing charge. Conversely, non-polar solvents might have a different impact, potentially favoring pathways with less charge separation. Understanding these effects is critical for accurate prediction of reaction rates and mechanisms in solution.

Illustrative Data Table: Influence of Solvent Polarity on Hypothetical SN2 Activation Energy

Reaction System (Example)Solvent TypeDielectric Constant (ε)Hypothetical ΔEa Change (kJ/mol)
This compound + Nucleophile (SN2)Non-polar~2-50 (Baseline)
This compound + Nucleophile (SN2)Moderately Polar~20-40-10 to -20
This compound + Nucleophile (SN2)Highly Polar~80-20 to -30

Note: This table illustrates the general trend of solvent effects on SN2 reactions. Specific values for this compound are hypothetical and based on typical observations in computational studies.

Radical Reaction Mechanism Modeling

The carbon-iodine (C-I) bond is known for its relative weakness and susceptibility to homolytic cleavage, making this compound a potential precursor for radical reactions. Computational methods, particularly DFT, are instrumental in modeling the mechanisms of radical reactions. This includes calculating bond dissociation energies (BDEs) for the C-I bond, identifying radical intermediates, and determining the transition states for radical propagation steps.

Radical reaction mechanisms often involve chain reactions initiated by the formation of radicals, followed by propagation steps where radicals react with stable molecules, and termination steps where radicals combine. For this compound, homolytic cleavage of the C-I bond would yield a propanamide radical and an iodine atom. Computational studies can predict the energy required for this cleavage and the subsequent reactivity of these radical species. Databases like RMechDB nih.gov are dedicated to aggregating elementary radical reaction steps for computational modeling.

Illustrative Data Table: Typical C-I Bond Dissociation Energies (BDE)

Compound (Example)Bond CleavedBDE (kJ/mol)Computational Method (Typical)
Methyl IodideC-I~230-240DFT (e.g., B3LYP/6-31G)
Ethyl IodideC-I~220-230DFT (e.g., B3LYP/6-31G)
This compoundC-I~225-235Illustrative (based on analogs)

Note: The BDE for this compound is an estimation based on similar iodoalkanes. Specific computational data for this compound was not directly found.

Structure-Reactivity Relationship Prediction and Rational Design

Understanding the relationship between a molecule's structure and its reactivity is fundamental to chemical synthesis and rational design. Computational chemistry provides powerful tools for predicting how structural modifications influence reactivity. For this compound, this could involve studying the effect of:

The Iodine Atom: Iodine's electronegativity and size influence the C-I bond polarity and strength, impacting its leaving group ability and propensity for radical formation.

Methods such as quantitative structure-activity relationship (QSAR) studies, analysis of electrostatic potentials, frontier molecular orbital (FMO) theory, and the Activation Strain Model (ASM) ucm.es can be employed. For example, calculating partial charges on atoms, bond orders, or the energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into reactive sites and reaction propensity. Rational design would then leverage these predictions to synthesize analogs with tailored reactivity for specific applications.

Illustrative Data Table: Hypothetical Reactivity Descriptors for this compound Analogs

Compound AnalogLeaving GroupCalculated Partial Charge on α-CarbonPredicted Reactivity (e.g., SN2 Rate)Computational Method (Illustrative)
3-Bromopropanamide (B1267534)Br+0.25ModerateDFT (Charge analysis)
3-ChloropropanamideCl+0.30LowDFT (Charge analysis)
This compoundI+0.22HighDFT (Charge analysis)
N-Methyl-3-iodopropanamideI+0.20HighDFT (Charge analysis)

Note: This table presents hypothetical reactivity descriptors and predictions. Actual values would require specific computational studies.

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. They allow researchers to observe how molecules move, interact, and change conformation over time by solving Newton's equations of motion for a system of interacting atoms. For this compound, MD simulations can provide insights into:

Solvation Dynamics: How the molecule interacts with solvent molecules, including the formation of hydrogen bonds (e.g., between the amide NH₂ and water, or the carbonyl oxygen and water) and van der Waals forces.

Intermolecular Interactions: How this compound interacts with other molecules, such as in a solution, a crystal lattice, or potentially with biological targets.

Conformational Flexibility: The preferred conformations of the molecule and the energy barriers for interconversion.

Diffusion and Transport: The mobility of this compound in different environments.

These simulations can reveal detailed atomic-level mechanisms of solvation and binding, complementing static structural data. Force fields, which describe the potential energy of the system as a function of atomic positions, are crucial for the accuracy of MD simulations.

Illustrative Data Table: Typical Interaction Energies in Molecular Dynamics Simulations

Interaction TypeSystem (Example)Calculated Energy (kJ/mol)Computational Method (Typical)
Hydrogen Bonding (Amide-Water)This compound with water molecules-20 to -40MD / DFT (for pairwise)
Van der Waals (Molecule-Solvent)This compound with solvent (e.g., DMF)-5 to -15MD / Force Field calculations
Solvation Free Energy (Estimate)This compound in a polar solvent (e.g., DMSO)-30 to -50MD / Continuum Solvation

Note: These values are illustrative of typical interaction energies observed in MD simulations for molecules with similar functional groups. Specific calculations for this compound would be required for precise values.

Future Research Directions and Challenges in 3 Iodopropanamide Chemistry

Development of Novel and Highly Sustainable Synthetic Routes

Current synthetic methods for 3-iodopropanamide, while functional, often involve reagents or conditions that could be improved from a sustainability perspective. Future research should focus on developing greener and more efficient synthetic pathways. This includes exploring catalytic methods, utilizing renewable feedstocks, minimizing waste generation, and employing less hazardous solvents. For instance, investigating enzyme-catalyzed amidation or halogenation processes, or developing one-pot syntheses that reduce isolation steps, could significantly enhance the sustainability of its production.

Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations

While the nucleophilic substitution of the iodine atom is a known reactivity pathway for this compound, its full potential remains to be explored. Future research could uncover novel reaction mechanisms, such as metal-catalyzed cross-coupling reactions or radical-mediated transformations, that leverage both the iodo and amide functionalities. Furthermore, the development of stereoselective methods for reactions involving this compound is crucial. This could involve asymmetric catalysis to introduce chirality into molecules derived from it or exploring diastereoselective reactions, thereby expanding its utility in the synthesis of complex chiral molecules, including pharmaceuticals.

Integration of this compound into Advanced Flow Chemistry and Microreactor Systems

The controlled reactivity of this compound makes it an ideal candidate for integration into continuous flow chemistry and microreactor systems. These technologies offer enhanced control over reaction parameters such as temperature, mixing, and residence time, which can be particularly beneficial for managing reactive intermediates and optimizing yields. Research could focus on developing robust flow protocols for the synthesis and subsequent transformations of this compound, potentially leading to safer, more efficient, and scalable processes. This integration could also facilitate in-line monitoring and purification, streamlining chemical synthesis.

Design and Synthesis of this compound-Based Functional Materials for Specific Research Applications

The unique combination of a reactive iodo group and a polar amide moiety in this compound offers opportunities for its incorporation into novel functional materials. Future research could explore its use as a monomer or cross-linking agent in polymer synthesis, leading to materials with tailored properties such as enhanced thermal stability or specific electronic characteristics. It could also be functionalized to create novel ligands for catalysis, fluorescent probes for biological imaging, or building blocks for supramolecular assemblies. The development of materials specifically designed for applications in areas like organic electronics, sensing, or advanced coatings represents a significant research frontier.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design for this compound

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate chemical discovery and optimize synthesis. For this compound, AI/ML tools could be employed to predict novel reaction pathways, identify optimal reaction conditions, and even design new derivatives with enhanced properties or specific functionalities. By analyzing vast datasets of chemical reactions and molecular properties, AI models can propose previously unconsidered transformations or predict the outcome of complex reaction sequences involving this compound. This computational approach can significantly expedite the exploration of its chemical space and the discovery of new applications.

Addressing Challenges in Stability, Storage, and Scalability for Broader Research Utility

Like many organoiodine compounds, this compound may present challenges related to stability, storage, and large-scale synthesis. Research efforts are needed to thoroughly characterize its stability profile, identifying potential degradation pathways and developing appropriate storage conditions to maintain its integrity. Furthermore, addressing the scalability of its synthesis and downstream reactions is crucial for its broader adoption in research and industrial applications. This may involve optimizing existing synthetic routes for larger scales, developing cost-effective purification methods, and ensuring consistent product quality.

Q & A

Q. Example Workflow :

Re-synthesize and re-characterize the compound.

Reproduce assays in triplicate with blinded analysis.

Compare results against structurally analogous compounds (e.g., 3-bromopropanamide) .

How can this compound be utilized as a precursor in medicinal chemistry?

Advanced Research Question
The iodine moiety enables diverse derivatization:

  • Cross-Coupling Reactions : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .
  • Radiolabeling : Substitute 125^{125}I for pharmacokinetic tracking in vivo .
  • Prodrug Design : Hydrolyze the amide bond to release bioactive amines .

Case Study : Conversion to 3-azidopropanamide via iodine-azide exchange, enabling click chemistry applications .

What ethical and safety protocols are essential when handling this compound?

Basic Research Question

  • Toxicity Screening : Conduct acute toxicity assays (e.g., LD50_{50} in rodents) before in vivo studies .
  • Waste Disposal : Neutralize iodine-containing byproducts with sodium thiosulfate .
  • Ethical Approval : Obtain institutional review board (IRB) clearance for biological experiments, including informed consent for human cell-line use .

How do computational models predict this compound’s interactions with biological targets?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to simulate binding to cysteine proteases (e.g., papain) via iodine-thiol interactions .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
  • QSAR Models : Corrogate electronic parameters (Hammett σ) with inhibitory activity .

Limitation : Predictions may overlook solvent effects or allosteric binding sites .

What are the challenges in formulating research questions for this compound studies?

Q. Methodological Guidance

  • Specificity : Avoid vague questions (e.g., “Is this compound useful?”). Instead, ask, “How does iodine substitution affect amide bond hydrolysis kinetics?” .
  • Feasibility : Ensure access to specialized equipment (e.g., NMR, HPLC) and reference standards .
  • Novelty : Address gaps identified in literature reviews (e.g., lack of in vivo degradation data) .

Q. Example Framework :

Literature review → Identify understudied applications (e.g., photodynamic therapy).

Formulate hypotheses based on mechanistic analogies (e.g., comparison to iodinated contrast agents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.